Stereochemical Identity: Enantiomeric Purity vs. Racemic or Diastereomeric Mixtures
The target compound is supplied as a single enantiomer with (1S,5S) absolute configuration and ≥96% chemical purity . In contrast, the closely related 5‑methyl regioisomer (CAS 122080‑97‑1) is offered only as a racemic mixture . This difference is critical for asymmetric syntheses where enantiomeric excess (ee) directly governs biological activity of the final product.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Single enantiomer, (1S,5S), purity ≥96% |
| Comparator Or Baseline | 5-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one (CAS 122080-97-1): racemic mixture |
| Quantified Difference | Single enantiomer vs. racemate; ee not reported for comparator but presumed 0% |
| Conditions | Commercial specification as per vendor certificates of analysis |
Why This Matters
For scientists procuring chiral intermediates, a defined enantiomer eliminates the need for chiral resolution, reducing step count and improving overall yield.
